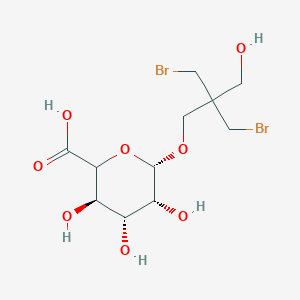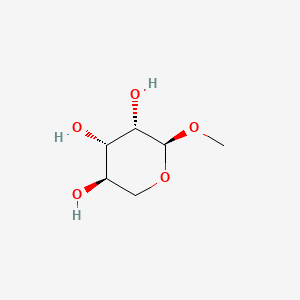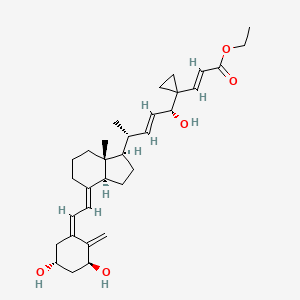
TERBIUM(III) ACETATE HYDRATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Terbium(III) acetate hydrate is a chemical compound composed of terbium, an element of the lanthanide series, and acetate, an anion derived from acetic acid. This compound has a variety of scientific applications, ranging from use in organic synthesis to luminescence.
科学的研究の応用
Integration of Terbium Isotopes into Modern Nuclear Medicine
Research has highlighted the promising role of terbium isotopes, such as 152Tb and 155Tb, in nuclear medicine due to their low toxicity, optimal half-life, and efficient elimination from the body. These isotopes have shown high diagnostic value in PET/CT and SPECT/CT imaging for cancer patients, with 152Tb moving into clinical trial phases demonstrating potential for therapeutic and diagnostic applications (Korol, Tkachenko, & Voloshyn, 2020).
Applications in Food Technology
A study on carbon dioxide (CO2) hydrates, which involve gas molecules within water lattices, has revealed their potential in food technology applications such as juice concentration, desalination, and food preservation. This research suggests that hydrate technology, including possibly terbium(III) acetate hydrate, could be innovatively applied in food research and processing to improve efficiency and sustainability (Srivastava, Hitzmann, & Zettel, 2021).
Energy Resource Prospects
Natural gas hydrates, including those that may involve terbium compounds, are considered a significant future energy resource. Research into the potential and challenges of hydrate resources for energy production has been explored, indicating the need for technological advancements to enable large-scale production and use of hydrates as an energy source (Chong et al., 2016).
Terahertz Applications in Agriculture
Terahertz technology, which may intersect with the study of this compound through material characterization, has shown promise in food and agricultural applications. This includes potential for food inspection, crop inspection, and material characterization, suggesting a broad range of scientific research applications where terbium compounds could be relevant (Mathanker, Weckler, & Wang, 2013).
作用機序
Target of Action
Terbium(III) Acetate Hydrate is primarily used as a precursor in the production of various materials. Its primary targets are the materials it helps to produce, such as phosphors, scintillators, catalysts, and magneto-optic materials . These materials play crucial roles in various industries, including electronics, optics, and catalysis.
Mode of Action
This compound interacts with its targets through chemical reactions. For instance, it can be used as a precursor to prepare terbium oxide catalyst . It can also act as a surface passivator to fabricate photoluminescent carbon quantum dots , and as a dopant to prepare Li co-doped ZnO nanoparticles .
Biochemical Pathways
For example, it can be used to prepare terbium oxide catalyst, which can then be used in various chemical reactions .
Result of Action
The result of this compound’s action is the production of various materials with specific properties. For instance, it can help produce phosphors that exhibit luminescent properties . It can also aid in the creation of catalysts that can speed up chemical reactions .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the tetrahydrate of terbium acetate can lose hydration at 60 °C, obtaining the anhydrate at 180 °C, which starts to decompose at 220 °C, forming terbium oxide at 650 °C . Therefore, temperature plays a crucial role in its stability and efficacy. Additionally, it is soluble in water and moderately soluble in strong mineral acids , indicating that the solvent used can also affect its action.
生化学分析
Biochemical Properties
It is known that it can be used as a precursor to prepare terbium oxide catalyst , a surface passivator to fabricate photoluminescent carbon quantum dots , and a dopant to prepare Li co-doped ZnO nanoparticles which can be applied in electro-optic and magnetic devices .
Cellular Effects
A study on the effects of Terbium(III) on signaling molecules in horseradish leaves showed that it triggered excessive production of intracellular H2O2 . This increase in H2O2 content stimulated the influx of extracellular Ca2+ and the release of Ca2+ from Ca2+ stores, leading to Ca2+ overload and the resulting inhibition of physiological and biochemical processes .
Molecular Mechanism
It is known that the hydrated Terbium(III) ion can be oxidized to its tetravalent state via ozonolysis or electrolysis, and stabilized in highly concentrated carbonate solutions .
Temporal Effects in Laboratory Settings
The tetrahydrate of Terbium(III) Acetate Hydrate can lose hydration at 60 °C, obtaining the anhydrate at 180 °C, which starts to decompose at 220 °C, forming terbium oxide at 650 °C .
特性
| { "Design of the Synthesis Pathway": "The synthesis of terbium(III) acetate hydrate can be achieved through a simple reaction between terbium oxide and acetic acid in the presence of water.", "Starting Materials": [ "Terbium oxide (Tb2O3)", "Acetic acid (CH3COOH)", "Water (H2O)" ], "Reaction": [ "Dissolve terbium oxide in acetic acid with stirring.", "Add water to the mixture and continue stirring until a clear solution is obtained.", "Filter the solution to remove any impurities.", "Heat the filtered solution to evaporate the solvent and obtain terbium(III) acetate hydrate as a white crystalline solid." ] } | |
| 100587-92-6 | |
分子式 |
C2H6O3Tb |
分子量 |
236.99 g/mol |
IUPAC名 |
acetic acid;terbium;hydrate |
InChI |
InChI=1S/C2H4O2.H2O.Tb/c1-2(3)4;;/h1H3,(H,3,4);1H2; |
InChIキー |
AOPUKHFGCKRYIX-UHFFFAOYSA-N |
正規SMILES |
CC(=O)O.O.[Tb] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![beta-D-Glucopyranosiduronic acid, 1,2,3,4,10,14b-hexahydro-2-methylpyrazino[2,1-a]pyrido[2,3-c][2]benzazepin-8-yl](/img/structure/B1141286.png)


